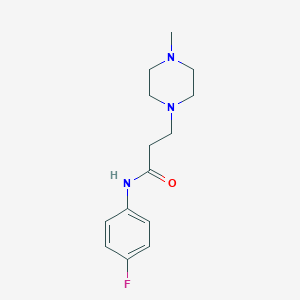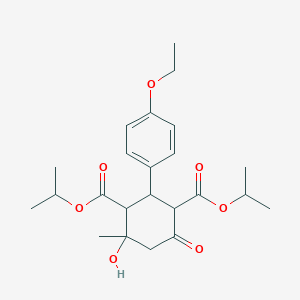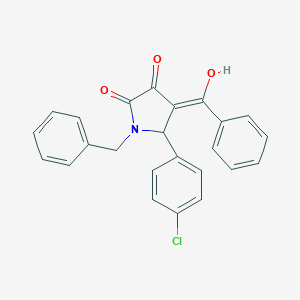
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase (JAK) inhibitors that target the JAK-STAT signaling pathway, which plays a crucial role in immune system regulation. CP-690,550 has shown promise in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide works by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in immune system regulation. The JAK family of enzymes is involved in the activation of various cytokine receptors, which are important for immune cell communication and function. By inhibiting JAK activity, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide reduces the production of cytokines and other immune system mediators, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several biochemical and physiological effects on the body. By inhibiting JAK activity, the drug reduces the production of cytokines, chemokines, and other immune system mediators, leading to a reduction in inflammation and disease activity. This can result in improvements in symptoms and disease progression in patients with autoimmune diseases. However, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can also have adverse effects on the immune system, such as an increased risk of infections and decreased immune surveillance.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its specificity for the JAK-STAT signaling pathway, which allows for targeted inhibition of this pathway. This can be useful for studying the role of this pathway in various disease states. However, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can also have off-target effects on other pathways, which can complicate data interpretation. Additionally, the drug's effects on the immune system can make it difficult to use in certain types of experiments, such as those involving infection models.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One area of interest is the development of new analogs of the drug with improved efficacy and safety profiles. Another area of interest is the investigation of the drug's potential use in treating other autoimmune diseases and inflammatory conditions. Additionally, there is ongoing research on the mechanisms of action of N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide and its effects on immune system function, which could lead to a better understanding of the role of the JAK-STAT pathway in disease pathogenesis.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves several steps, starting with the reaction of 3-chloroaniline with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid to form an intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. The synthesis method has been optimized to improve yield and purity, and several variations have been developed to produce different analogs of the drug.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown efficacy in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to reduce disease activity and improve symptoms in patients with these conditions. The drug has also been studied for its potential use in preventing transplant rejection and treating certain types of cancer.
Eigenschaften
Produktname |
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide |
|---|---|
Molekularformel |
C17H14ClN3O2 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-21-17(23)14-8-3-2-7-13(14)15(20-21)10-16(22)19-12-6-4-5-11(18)9-12/h2-9H,10H2,1H3,(H,19,22) |
InChI-Schlüssel |
GKJQDCXRYVIUGL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)

![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)






